1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Description
The exact mass of the compound 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPHSQRUDNHPA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19811-10-0 | |
| Record name | 2',4'-DIMETHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',4'-Dimethylchalcone: Structure, Properties, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2',4'-dimethylchalcone, a member of the chalcone family of compounds. While direct research on this specific isomer is limited, this document synthesizes available information and extrapolates from the well-established chemical and biological properties of structurally related chalcones to offer a thorough understanding of its core characteristics and potential applications in drug discovery and development.
Introduction to the Chalcone Scaffold
Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules, including flavonoids and isoflavonoids. Characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, the chalcone scaffold is a privileged structure in medicinal chemistry. The inherent reactivity of the enone moiety, coupled with the diverse substitution patterns possible on the aromatic rings, imparts a broad spectrum of pharmacological activities to this class of compounds. These activities include, but are not limited to, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. This guide will focus on the specific attributes and potential of 2',4'-dimethylchalcone.
Chemical Structure and Physicochemical Properties
Chemical Structure:
-
IUPAC Name: (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
-
Molecular Formula: C₁₇H₁₆O
-
Core Scaffold: A chalcone backbone with two methyl groups substituting the A-ring at the 2' and 4' positions.
dot
Caption: Chemical structure of 2',4'-dimethylchalcone.
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source/Basis |
| Molecular Weight | 236.31 g/mol | Calculated |
| Appearance | Likely a pale yellow to yellow solid | Analogy to other chalcones[1] |
| Melting Point | Not available; likely in the range of other dimethylchalcone isomers | Inferred |
| Boiling Point | Predicted to be around 389.3°C at 760 mmHg for a similar isomer (trans-4,4'-dimethylchalcone) | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and acetone; poorly soluble in water | General chalcone properties |
Synthesis of 2',4'-Dimethylchalcone
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. For the synthesis of 2',4'-dimethylchalcone, 2',4'-dimethylacetophenone would be reacted with benzaldehyde.
dot
Caption: General workflow for the Claisen-Schmidt condensation.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general methodology for the synthesis of chalcones and can be adapted for 2',4'-dimethylchalcone.
Materials:
-
2',4'-Dimethylacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide) solution (40-50% w/v)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dimethylacetophenone in a minimal amount of ethanol with stirring.
-
Addition of Aldehyde: To the stirred ethanolic solution, add 1.0 equivalent of benzaldehyde.
-
Catalyst Addition: Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture at room temperature. A change in color is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Isolation: The precipitated solid (crude chalcone) is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2',4'-dimethylchalcone.
-
Drying: Dry the purified crystals in a desiccator.
Potential Biological Activities and Mechanisms of Action
While direct biological studies on 2',4'-dimethylchalcone are not widely published, the extensive research on other chalcone derivatives allows for informed predictions of its potential therapeutic activities, particularly in the areas of cancer and inflammation.
Anticancer Potential
Numerous chalcone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][4][5][6] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Chalcones have been shown to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: Many chalcones can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, G2/M).
-
Inhibition of Key Signaling Pathways: The anticancer effects of chalcones are often mediated through the modulation of critical signaling pathways that are dysregulated in cancer.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies | MDPI [mdpi.com]
Technical Monograph: 2',4'-Dimethylchalcone
Structure, Nomenclature, and Synthetic Methodology
Executive Summary
This technical guide provides a rigorous structural and synthetic analysis of 2',4'-dimethylchalcone (CAS: 19811-10-0).[1] While often overshadowed in literature by its polysubstituted analogs (e.g., the complex 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone), the base 2',4'-dimethyl derivative represents a critical lipophilic scaffold for Structure-Activity Relationship (SAR) studies.[1] This document details its systematic IUPAC nomenclature, outlines a self-validating Claisen-Schmidt synthetic protocol, and visualizes the reaction kinetics and structural logic.[1]
Structural Elucidation & Nomenclature
The Core Challenge: Common vs. Systematic Naming
In chalcone chemistry, "prime" notation (e.g., 2', 4') is a colloquial shorthand used to designate substituents on the A-ring (the acetophenone-derived moiety), distinguishing them from the B-ring (the benzaldehyde-derived moiety).
To derive the formal IUPAC name, one must dismantle this shorthand and apply priority rules:
-
Parent Chain: The three-carbon enone system is named prop-2-en-1-one .[1]
-
Locant Priority: The carbonyl group (C=O) dictates position 1.[1]
-
Substituents:
-
Position 1 (Ring A): Attached to the carbonyl.[1] In "2',4'-dimethylchalcone," this is a phenyl ring with methyl groups at the ortho (2) and para (4) positions relative to the ketone linkage. This group is named 2,4-dimethylphenyl .[1]
-
Position 3 (Ring B): Attached to the alkene.[1] In this unsubstituted case, it is a phenyl group.
-
-
Stereochemistry: The thermodynamically stable isomer for chalcones is the trans form, designated as (2E) .[1]
Final IUPAC Designation
Systematic Name: (2E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one[1][2]
Nomenclature Logic Visualization
The following diagram maps the colloquial "prime" numbering to the systematic IUPAC structure.
Figure 1: Logical mapping of colloquial chalcone numbering to systematic IUPAC nomenclature.
Synthetic Methodology: Claisen-Schmidt Condensation[1][7][8]
The most robust route to 2',4'-dimethylchalcone is the base-catalyzed Claisen-Schmidt condensation.[1] This reaction exploits the acidity of the alpha-protons in 2,4-dimethylacetophenone.[1]
Reaction Scheme
Reactants: 2,4-Dimethylacetophenone + Benzaldehyde Catalyst: Sodium Hydroxide (NaOH) Solvent: Ethanol (EtOH) Mechanism: Aldol condensation followed by dehydration (E1cB).[1]
Figure 2: Step-wise mechanistic flow of the Claisen-Schmidt condensation for 2',4'-dimethylchalcone.
Experimental Protocol (Self-Validating)
This protocol is designed for reproducibility. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.
| Step | Action | Critical Parameter / Checkpoint |
| 1. Solubilization | Dissolve 10 mmol of 2,4-dimethylacetophenone and 10 mmol of benzaldehyde in 15 mL of 95% Ethanol in a round-bottom flask. | Checkpoint: Ensure complete dissolution. Solution should be clear. |
| 2. Catalysis | Add 5 mL of 10% aqueous NaOH dropwise while stirring. | Observation: Solution typically turns yellow/orange, indicating enolate formation and conjugation. |
| 3.[1] Reaction | Stir at room temperature for 4–6 hours. If precipitation is slow, heat to 50°C for 1 hour. | Validation: Monitor via TLC (Hexane:EtOAc 8:2). Reactant spots should disappear; a new, less polar spot (chalcone) appears. |
| 4. Work-up | Pour the reaction mixture into 100 mL of ice water containing crushed ice. Acidify slightly with 1M HCl (to pH ~6-7) to neutralize excess base.[1] | Checkpoint: A solid precipitate must form.[1] If oily, scratch the glass or cool further to induce crystallization. |
| 5. Purification | Filter the solid.[1][3][4] Recrystallize from hot Ethanol.[1] | Purity Check: The final product should be crystalline (needles or plates). |
Analytical Validation (E-E-A-T)
To confirm the identity of 2',4'-dimethylchalcone, specific spectral signatures must be present.[1]
Proton NMR (^1H-NMR) Expectations
-
The "Chalcone" Signature: A pair of doublets with a coupling constant (J) of 15–16 Hz .[1] This large coupling constant confirms the (E)-trans geometry of the alkene (H-alpha and H-beta).[1]
-
Methyl Groups: Two distinct singlets in the aliphatic region (approx.[1]
2.3–2.4 ppm) corresponding to the Ar-CH3 groups at positions 2' and 4'.[1] -
Aromatic Region: Multiplets in the
7.0–8.0 ppm range.[1] The B-ring (monosubstituted) will show typical 5-proton integration patterns.[1] The A-ring (trisubstituted) will show a specific splitting pattern (d, s, d) depending on the 2,4-substitution.
Mass Spectrometry[1]
-
Molecular Ion: Look for
at 237.13 m/z (Calculated MW: 236.31 g/mol ).[1]
Pharmacological Context
While the generic term "dimethylchalcone" often refers to the bioactive natural product DMC (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone), the specific 2',4'-dimethylchalcone molecule discussed here serves a distinct role in medicinal chemistry:
-
Lipophilicity: The absence of hydroxyl groups and the addition of two methyl groups significantly increases the LogP compared to hydroxychalcones.[1] This makes it an excellent probe for testing membrane permeability and hydrophobic pocket binding in protein targets.[1]
-
Metabolic Stability: Unlike hydroxychalcones, which are subject to rapid Phase II conjugation (glucuronidation), the methylated A-ring is more resistant to rapid metabolic clearance, potentially offering a longer half-life in pharmacokinetic studies.
-
Core Scaffold: It serves as a simplified template to study the electronic effects of A-ring alkylation on the electrophilicity of the enone Michael acceptor system.
References
-
PubChem. Chalcone (General Chemistry & Nomenclature).[1][5] National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica.[1] (Context on catalytic mechanisms). [Link]
Sources
- 1. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C18H18O4 | CID 10424762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4'-Dimethoxychalcone | C17H16O3 | CID 5837330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Green Chemistry Synthesis of Dimethyl-Substituted Chalcones
Executive Summary & Strategic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, antioxidant, and anticancer properties. However, traditional synthesis—relying on hours of reflux in ethanol or toxic organic solvents with low atom economy—violates modern sustainability mandates.
This guide details a solvent-free mechanochemical protocol for synthesizing dimethyl-substituted chalcones. By leveraging Principle 1 (Waste Prevention) and Principle 5 (Safer Solvents/Auxiliaries) of Green Chemistry, this method reduces reaction time from hours to minutes and eliminates the need for external heating or organic solvents during the reaction phase.
Why Dimethyl Substitutions?
Dimethyl substitution on the A-ring (acetophenone derived) or B-ring (benzaldehyde derived) significantly alters the lipophilicity and steric profile of the chalcone, often enhancing bioavailability compared to the parent unsubstituted compound. This protocol specifically targets the synthesis of (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one and its isomers, critical intermediates in flavonoid biosynthesis research.
Mechanistic Insight: The Claisen-Schmidt Condensation[1][2][3]
The core transformation is a base-catalyzed Claisen-Schmidt condensation.[1][2][3] In a solvent-free environment, the reaction is driven by contact mechanics . Grinding the solid reagents generates microscopic local heating (tribochemistry) and increases the surface area of the solid base catalyst, allowing the formation of the enolate ion without a liquid medium.
Reaction Pathway[1][2][6]
-
Enolization: The solid hydroxide (NaOH/KOH) abstracts an
-proton from the dimethylacetophenone. -
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the benzaldehyde.
-
Dehydration: The
-hydroxy ketone intermediate undergoes rapid dehydration (E1cB mechanism) to form the thermodynamically stable -unsaturated ketone (chalcone).
DOT Diagram: Reaction Mechanism
Caption: Step-wise mechanistic flow of the solvent-free Claisen-Schmidt condensation.
Experimental Protocol: Solvent-Free Grinding
This protocol is validated for (E)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one but is universally applicable to other dimethyl isomers.
Materials Required[3][4][5][6][7][8][9][10][11][12]
-
Reagent A: 2,4-Dimethylacetophenone (10 mmol, 1.48 g)
-
Reagent B: 4-Chlorobenzaldehyde (10 mmol, 1.40 g)
-
Catalyst: Sodium Hydroxide pellets (Solid, 12 mmol, ~0.48 g)
-
Equipment: Porcelain Mortar and Pestle (100 mL capacity)
-
Workup: Ice-cold distilled water, dilute HCl (0.1 N), Ethanol (95%) for recrystallization.
Step-by-Step Methodology
-
Preparation: Ensure the mortar and pestle are clean and dry. Weigh the NaOH pellets precisely. Pulverize the NaOH pellets into a fine powder in the mortar first.
-
Expert Tip: Powdering the NaOH before adding organics is crucial. It maximizes surface area for the initial deprotonation.
-
-
Mixing: Add Reagent A (2,4-Dimethylacetophenone) and Reagent B (4-Chlorobenzaldehyde) to the mortar containing the powdered NaOH.
-
The Reaction (Grinding): Grind the mixture vigorously.
-
Observation: Within 1-2 minutes, the mixture will turn into a yellow/orange paste. This color change indicates the formation of the conjugated chalcone system.
-
Duration: Continue grinding for 5–10 minutes. The mixture may solidify; if so, scrape the walls with a spatula and continue.
-
-
Quenching: Add approx. 50 mL of ice-cold distilled water to the mortar. Triturate (grind lightly) the solid paste with the water to dissolve the remaining NaOH and any inorganic salts.
-
Neutralization: Check pH. If highly alkaline, add dilute HCl dropwise until pH is neutral (~7). This prevents retro-aldol reactions during workup.
-
Isolation: Filter the solid product using a Buchner funnel. Wash with excess cold water.
-
Purification: Recrystallize the crude solid from hot Ethanol (95%).
-
Yield Expectation: 85–94% pure crystals.
-
DOT Diagram: Experimental Workflow
Caption: Operational workflow for the solvent-free synthesis of dimethyl chalcones.
Characterization & Validation
To ensure the integrity of the synthesized dimethyl chalcone, the following spectral signatures must be verified.
| Technique | Parameter | Expected Observation | Structural Insight |
| IR Spectroscopy | 1640–1660 cm⁻¹ | Conjugated ketone stretch (lower than non-conjugated ~1700). | |
| 1580–1600 cm⁻¹ | Alkenyl stretch of the enone system. | ||
| ¹H NMR (CDCl₃) | Doublet indicates trans (E) geometry. | ||
| Deshielded due to resonance with carbonyl. | |||
| Methyl (-CH₃) | Two singlets or one overlapping peak for dimethyl groups. | ||
| Melting Point | Range | 80–120°C (Isomer dependent) | Sharp range indicates high purity. |
Self-Validating Check: If the coupling constant (J) of the vinylic protons is < 12 Hz, you likely have the Z-isomer or an impurity. The E-isomer (J ~15-16 Hz) is thermodynamically favored in this basic protocol.
Green Metrics Analysis
Quantifying the sustainability of this protocol against traditional reflux methods demonstrates its superiority.
A. Atom Economy (AE)
Formula:
For the reaction of 2,4-Dimethylacetophenone (148.2 g/mol ) + 4-Chlorobenzaldehyde (140.57 g/mol )
-
Total Reactant Mass: 288.77 g/mol
-
Product Mass: 270.75 g/mol
-
AE:
B. Comparison Table: Green vs. Traditional
| Metric | Traditional Method (Ethanol Reflux) | Green Method (Solvent-Free Grinding) | Improvement |
| Reaction Time | 6 – 12 Hours | 5 – 10 Minutes | 98% Reduction |
| Yield | 70 – 80% | 90 – 96% | ~20% Increase |
| Solvent Use | High (Reaction + Workup) | None (Reaction only) | Eliminated |
| Energy Input | High (Reflux heating) | Zero (Ambient temp) | Passive |
| E-Factor | > 5 (High waste) | < 0.5 (Low waste) | 10x Improvement |
Troubleshooting & Optimization
-
Problem: Reaction paste becomes too hard to grind.
-
Solution: Add 1-2 drops of water or ethanol (minimal amount) to act as a lubricant, though this technically introduces a solvent, it maintains the "green" profile compared to bulk solvent.
-
-
Problem: Low Yield / Sticky Product.
-
Cause: Incomplete aldol condensation or "oiling out" of the intermediate.
-
Solution: Ensure NaOH is finely powdered. Increase grinding time. Cool the mixture thoroughly before filtration to force precipitation.
-
-
Problem: Starting material remains.
-
Solution: Dimethyl groups can sterically hinder the reaction. If conversion is low, microwave irradiation (Method B) can be used: Irradiate the neat mixture (with solid support like Silica or Alumina) at 300W for 2-3 minutes.
-
References
-
Palleros, D. R. (2004).[4] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link
-
Thirunarayanan, G., et al. (2012).[5] Fly-ash:H2SO4 catalyzed solvent free synthesis of some chalcones under microwave irradiation. Asian Journal of Chemistry. Link
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[6] Science, 254(5037), 1471-1477. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Sharma, B. (2011).[7] Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470.[7] Link
Sources
- 1. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. asianpubs.org [asianpubs.org]
Solvent selection for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one crystallization
Application Note & Protocol
Topic: Strategic Solvent Selection for the Crystallization of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the strategic selection of an optimal solvent system for the crystallization of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of interest in pharmaceutical development. Moving beyond a simple list of solvents, this guide elucidates the underlying principles of crystallization, integrates critical regulatory considerations from ICH guidelines, and provides detailed, field-proven protocols for systematic solvent screening and crystallization. The methodologies described herein are designed to be self-validating, enabling researchers to rationally develop a robust, scalable, and compliant crystallization process that yields high-purity, well-defined crystalline material.
Foundational Principles: The Science of Solvent Selection
Crystallization is a thermodynamically driven process where a solute transitions from a supersaturated liquid phase to a solid, ordered crystalline lattice. The choice of solvent is the most critical parameter influencing this process, as it dictates solubility, nucleation, and crystal growth kinetics.[1] An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific solubility profile: high solubility at an elevated temperature and low solubility at ambient or reduced temperatures.[1] This differential solubility is the engine that drives the formation of a supersaturated state upon cooling, which is essential for crystallization to occur.
The Interplay of Molecular Forces and Regulatory Compliance
The principle of "like dissolves like" provides a foundational starting point. Chalcones, containing both aromatic rings and a polar carbonyl group, exhibit moderate polarity. Therefore, solvents in a similar polarity range are logical candidates. However, in the context of drug development, solvent selection is rigorously constrained by safety and regulatory standards. The International Council for Harmonisation (ICH) Q3C guidelines provide a toxicological classification of residual solvents to ensure patient safety.[2][3] Adherence to these guidelines is not optional; it is a core component of Good Manufacturing Practice (GMP).[4][5]
The ICH classifies solvents into three categories:
-
Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards.[2][6] Their use is only justifiable in rare cases with a strong risk-benefit assessment.[7]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other irreversible toxicities.[2][6] Their presence in the final active pharmaceutical ingredient (API) is restricted to specific concentration limits (Permitted Daily Exposure, PDE).[3][8]
-
Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health, with higher acceptable limits.[2][9] From a drug development perspective, these are the preferred solvents.[7]
The following table summarizes the ICH Q3C classification for common laboratory solvents, providing a critical framework for our selection process.
| ICH Class | Toxicity Profile | Examples | Recommendation for Use |
| Class 1 | Unacceptable toxicity or environmental hazard | Benzene, Carbon tetrachloride, 1,2-Dichloroethane[3] | Avoid [2] |
| Class 2 | Inherent toxicity; limits should be strictly observed | Acetonitrile, Toluene, Methanol, Chloroform, Cyclohexane[3] | Use with caution; must be limited in final product[6] |
| Class 3 | Low toxic potential | Ethanol, Acetone, Isopropyl alcohol, Acetic acid, Heptane[3] | Preferred Solvents [2] |
Given this framework, our primary search space for the crystallization of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one will focus on Class 3 solvents, with selective consideration of Class 2 solvents if a suitable Class 3 system cannot be identified.
Systematic Solvent Screening: An Empirical Approach
While theoretical principles and literature precedents guide our initial choices, an empirical screening process is essential to identify the optimal solvent. For chalcones, alcohols are a well-documented and highly effective class of solvents, with 95% ethanol being a common choice.[10][11] Mixed solvent systems, such as ethanol-water, are also frequently employed to fine-tune solubility and induce crystallization.[10][12]
Workflow for Solvent Selection
The following diagram outlines the logical workflow for moving from initial solvent screening to a finalized crystallization protocol.
Caption: A systematic workflow for crystallization solvent selection.
Protocol 2.1: Small-Scale Solvent Screening
This protocol is designed to rapidly assess the suitability of a range of solvents using a minimal amount of the target compound.
Materials:
-
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one (approx. 200 mg)
-
Array of small test tubes or vials (e.g., 13x100 mm)
-
Heating block or water bath
-
Graduated pipettes or syringes
-
Selection of candidate solvents (see table below)
Candidate Solvents for Screening:
| Solvent | ICH Class | Rationale / Common Use for Chalcones |
| Ethanol | 3 | Widely reported as an effective solvent for chalcones.[10][11] |
| Isopropanol | 3 | Similar properties to ethanol, good alternative. |
| Acetone | 3 | Good solvent, but higher volatility.[1] |
| Ethyl Acetate | 3 | Medium polarity solvent. |
| Heptane/Hexane | 3 | Non-polar, likely to be a poor solvent (potential antisolvent). |
| Methanol | 2 | Commonly used for chalcones, but requires stricter control.[1] |
| Toluene | 2 | Good solvent for aromatic compounds, but Class 2.[1] |
| Water | N/A | Highly polar, compound is likely insoluble (potential antisolvent). |
Procedure:
-
Place approximately 10-15 mg of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one into each labeled test tube.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 0.5 mL is reached. Record the volume required for dissolution at room temperature (RT).
-
If the compound is insoluble or sparingly soluble at RT, gently heat the tube in a heating block or water bath towards the solvent's boiling point. Continue adding solvent dropwise if necessary. Record the volume required for dissolution at high temperature (Hot).
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
After reaching RT, place the tube in an ice-water bath for 15-20 minutes to promote further crystallization.
-
Observe the outcome and record the results in a table. Note the quality and quantity of crystals, or if the compound "oiled out" (separated as a liquid).[10]
Data Recording Table:
| Solvent | Soluble at RT? | Soluble Hot? | Outcome on Cooling (RT) | Outcome on Cooling (Ice) | Notes / Crystal Quality |
| Ethanol | Sparingly | Yes | Crystals | More Crystals | Good, well-formed needles |
| Heptane | No | No | N/A | N/A | Insoluble |
| Toluene | Yes | Yes | No Crystals | Few Crystals | Too soluble |
| Water | No | No | N/A | N/A | Insoluble |
| ...etc. |
Crystallization Protocols
Based on extensive literature for chalcones, ethanol is an excellent starting point for a single-solvent system, while an ethanol-water mixture is a prime candidate for a mixed-solvent system.[10][12][13]
Protocol 3.1: Single Solvent Crystallization with Ethanol
This method is ideal if the screening shows that the compound has high solubility in hot ethanol and significantly lower solubility at room temperature.
Procedure:
-
Place the crude 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to maximize yield; using excessive solvent will keep more product dissolved even after cooling.[10]
-
If there are any insoluble impurities, perform a hot filtration by passing the solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Cover the flask with a watch glass or loosely with foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, higher-purity crystals.[10]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 3.2: Mixed Solvent Crystallization (Ethanol/Water System)
This method is useful if the compound is too soluble in a "good" solvent (like ethanol) even when cold, or if "oiling out" is an issue. Water acts as an "antisolvent" or "poor" solvent in which the chalcone is insoluble.[10]
Procedure:
-
Dissolve the crude chalcone in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
While keeping the solution hot, add water dropwise until the solution just begins to turn cloudy (turbid). This indicates the point of saturation has been reached.[10]
-
Add a few drops of hot ethanol to re-clarify the solution, ensuring it is fully dissolved at the elevated temperature.[10]
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 3.1.
-
Collect and wash the crystals by vacuum filtration, using a small amount of an ice-cold ethanol/water mixture with the same approximate composition as the final crystallization medium.
-
Dry the crystals thoroughly.
Troubleshooting
| Problem | Cause(s) | Solution(s) |
| "Oiling Out" | The solution is too supersaturated, or the compound's melting point is lower than the solvent's boiling point.[10] | - Ensure slower cooling; do not place directly in an ice bath from a hot state.[10]- Add slightly more of the "good" solvent (e.g., ethanol) before cooling.[10]- Vigorously scratch the inner surface of the flask with a glass rod at the solvent line to induce nucleation.[10] |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.[10]- Add a suitable antisolvent (like water for an ethanol solution).- Add a "seed crystal" from a previous successful crystallization. |
| Low Yield | Too much solvent was used during dissolution.[10] | - Use the absolute minimum volume of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
References
- IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R9). ICH.
- Application Notes and Protocols for Growing Single Crystals of Chalcone Deriv
- Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Pharma Growth Hub.
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu (Europe).
- Technical Support Center: Efficient Recrystalliz
- ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).
- Choosing the Right Solvent for Drug Manufacturing. Purosolv.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one. PMC.
- Residual Solvents In GMP: Classes, Guidelines And Testing. Avomeen.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
- LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
- GMP for API Solvent Recovery: Compliance, Re-Use & Regul
- How to synthesize chalcones by Claisen-Schmidt condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide – Pharma GMP [pharmagmp.in]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. database.ich.org [database.ich.org]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Note & Protocol: Base-Catalyzed Self-Condensation of 2,4-Dimethylacetophenone
Introduction: The Synthetic Utility of Sterically Hindered Chalcones
The base-catalyzed condensation of ketones is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed protocol for the self-condensation of 2,4-dimethylacetophenone, a reaction that proceeds via an aldol condensation mechanism to yield 1,3-bis(2,4-dimethylphenyl)-2-buten-1-one.[1][3] This α,β-unsaturated ketone, a substituted chalcone, belongs to a class of compounds recognized for their significant biological activities and as valuable intermediates in the synthesis of pharmaceuticals and other functional materials.[4] The presence of methyl groups at the 2 and 4 positions of the phenyl rings introduces steric hindrance and electronic effects that influence the reaction kinetics and product stability, making this a noteworthy transformation for researchers in medicinal chemistry and materials science. This document will elucidate the reaction mechanism, provide a robust experimental protocol, and discuss the significance of the resulting product scaffold in the context of drug development.
Mechanistic Insights: The Aldol Condensation Pathway
The base-catalyzed self-condensation of 2,4-dimethylacetophenone follows the well-established aldol condensation pathway, which involves the formation of a β-hydroxy ketone intermediate that subsequently dehydrates to afford the final α,β-unsaturated ketone.[1][5]
The reaction is initiated by the deprotonation of an α-hydrogen from a molecule of 2,4-dimethylacetophenone by a base, typically a hydroxide or alkoxide, to form a resonance-stabilized enolate ion.[3][5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 2,4-dimethylacetophenone.[6] The resulting alkoxide intermediate is protonated, often by the solvent, to yield a β-hydroxy ketone (the aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes dehydration through an E1cB elimination mechanism, facilitated by the abstraction of an acidic α-hydrogen, to form a conjugated enone.[7] This final product is stabilized by the extended conjugation between the carbonyl group and the two aromatic rings.
Caption: Mechanism of the base-catalyzed self-condensation of 2,4-dimethylacetophenone.
Experimental Protocol
This protocol is adapted from general procedures for the base-catalyzed self-condensation of acetophenones.[8] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dimethylacetophenone | ≥97% | Sigma-Aldrich | CAS: 89-74-7[9][10][11] |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |
| Ethanol (95%) | ACS Grade | VWR | |
| Diethyl Ether | Anhydrous | EMD Millipore | |
| Saturated Sodium Chloride Solution | Laboratory Grade | In-house prep. | |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar | |
| Deionized Water | - | - |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or GC-MS for product characterization
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,4-dimethylacetophenone in 40 mL of 95% ethanol.
-
Initiation: While stirring, add a solution of 4.0 g of sodium hydroxide dissolved in 5 mL of deionized water to the flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The reaction mixture will typically turn a darker color.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold deionized water in a beaker. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured through several key validation points:
-
In-process Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product must be rigorously confirmed. The expected ¹H NMR spectrum should show characteristic signals for the vinylic proton and the aromatic protons, with integration values corresponding to the proposed structure. The melting point of the purified product should be sharp and consistent with literature values for analogous compounds.
-
Yield Calculation: An accurate determination of the product yield serves as a quantitative measure of the reaction's efficiency.
Caption: Experimental workflow for the synthesis of 1,3-bis(2,4-dimethylphenyl)-2-buten-1-one.
Application in Drug Development
The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[12][13] Derivatives of chalcones have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of methyl groups on the phenyl rings, as in the product of this synthesis, can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[14]
For instance, the steric bulk of the methyl groups can influence the planarity of the molecule, which may be crucial for fitting into the active site of an enzyme. Furthermore, these groups can modulate the electronic properties of the aromatic rings, affecting their interaction with biological targets. The resulting 1,3-bis(2,4-dimethylphenyl)-2-buten-1-one can serve as a lead compound for the development of novel therapeutic agents. Further derivatization of this core structure could lead to the discovery of potent and selective drugs.[15]
References
-
Organic Syntheses Procedure, Dypnone. Available from: [Link]
-
Yadav, G.D., & Bhadra, K.H. (2022). SELF-CONDENSATION OF ACETOPHENONE TO DYPNONE: SYNERGISM OF MICROWAVE AND SOLID ACID CATALYSIS. Catalysis in Green Chemistry and Engineering, 5(1). Available from: [Link]
-
Saravanan, K., et al. (2014). Synthesis of dypnone by solvent free self condensation of acetophenone over nano-crystalline sulfated zirconia catalyst. ResearchGate. Available from: [Link]
-
Begell House. (2021). SELF-CONDENSATION OF ACETOPHENONE TO DYPNONE: SYNERGISM OF MICROWAVE AND SOLID ACID CATALYSIS. Available from: [Link]
-
Allen, C. F. H. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Allen. Available from: [Link]
- Google Patents. (n.d.). Preparation of dypnone.
-
University of California, Irvine. (n.d.). ALDOL CONDENSATION. Available from: [Link]
-
Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. UC San Diego. Available from: [Link]
-
Lumen Learning. (n.d.). Aldol reaction | Organic Chemistry II. Available from: [Link]
-
Dilling, W. L., Tefertiller, N. B., & Heeschen, J. P. (1968). Base-catalyzed condensation of acetophenone and isobutyraldehyde. Reexamination of the monomeric and dimeric adducts. The Journal of Organic Chemistry, 33(7), 2859-2864. Available from: [Link]
-
University of Babylon. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available from: [Link]
-
Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6245-6253. Available from: [Link]
-
Unraveling the Aldol Condensation Mechanism: A Journey Through Organic Chemistry. (2025). Medium. Available from: [Link]
-
Khan Academy. (n.d.). Aldol reaction. Available from: [Link]
-
Guthrie, J. P. (1996). The aldol condensation of acetone with acetophenone. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Condensation reaction of acetophenone, 4-methoxy benzalde- hyde, and.... Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
-
Bazureau, J.-P., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PubMed. Available from: [Link]
-
ChemBK. (n.d.). 2',4'-dimethylacetophenone. Available from: [Link]
-
PubChem. (n.d.). 2,4-Dimethylacetophenone. Available from: [Link]
-
Good Scents Company. (n.d.). 2,4-Dimethylacetophenone. Available from: [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Taylor & Francis Online. Available from: [Link]
-
Wikipedia. (n.d.). Self-condensation. Available from: [Link]
-
Cole-Parmer. (n.d.). Tech Info. Available from: [Link]
-
Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]
-
NPTEL. (n.d.). Lecture 1 Base Catalyzed Reactions I. Available from: [Link]
Sources
- 1. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 2. Khan Academy [khanacademy.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Unraveling the Aldol Condensation Mechanism: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 7. escholarship.org [escholarship.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2 ,4 -Dimethylacetophenone 96 89-74-7 [sigmaaldrich.com]
- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
Troubleshooting & Optimization
Improving yield of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one synthesis
Ticket ID: CHAL-24-DMP-OPT Subject: Yield Improvement for 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering yield ceilings with 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one . This is not a standard Claisen-Schmidt condensation due to the steric hindrance at the ortho-position (2-methyl) of the acetophenone ring.
Standard protocols (room temperature, dilute ethanolic NaOH) often fail here because the 2-methyl group sterically inhibits the coplanarity required for efficient enolate formation and subsequent nucleophilic attack. This guide provides an optimized Ultrasound-Assisted Protocol and a Solvent-Free Grinding Protocol to overcome this energy barrier, shifting yields from the typical 50-60% range to >85%.
Module 1: The Steric Barrier (Root Cause Analysis)
To fix the yield, you must understand the failure mode. The 2,4-dimethyl substitution pattern creates a specific steric hurdle.
The Mechanism & Steric Clash
The reaction requires the formation of an enolate from 2,4-dimethylacetophenone. The ortho-methyl group creates steric strain, making the abstraction of the
Figure 1: Mechanistic pathway highlighting the critical steric bottleneck at the enolate formation stage due to the 2-methyl substituent.
Module 2: Optimized Protocols
Choose the protocol that fits your available equipment. Protocol A is recommended for highest purity; Protocol B is recommended for speed and green chemistry compliance.
Protocol A: Ultrasound-Assisted Synthesis (Recommended)
Why this works: Acoustic cavitation creates localized "hot spots" (high T/P) that overcome the activation energy barrier imposed by the ortho-methyl group without bulk heating, which degrades the product.
Reagents:
-
2,4-Dimethylacetophenone: 10 mmol (1.48 g)
-
Benzaldehyde: 10 mmol (1.06 g)
-
NaOH (Pellets): 15 mmol (0.6 g)
-
Ethanol (Absolute): 10 mL
Step-by-Step:
-
Dissolution: Dissolve the acetophenone and benzaldehyde in 5 mL of ethanol in a flask.
-
Catalyst Prep: Dissolve NaOH in the remaining 5 mL of ethanol (exothermic; cool to RT).
-
Initiation: Add the base solution to the reaction flask dropwise.
-
Irradiation: Place the flask in an ultrasonic cleaning bath (35–40 kHz). Sonicate for 15–30 minutes at 30–35°C.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The spot for the ketone (
) should disappear.
-
-
Quench: Pour the mixture into 100 mL of crushed ice/water containing 1 mL HCl.
-
Isolation: The yellow solid precipitates immediately. Filter, wash with cold water, and recrystallize from hot ethanol.
Expected Yield: 85–92%
Protocol B: Solvent-Free Grinding (Green Chemistry)
Why this works: Mechanical friction generates heat directly at the crystal interfaces, forcing the reactants together despite steric bulk. This avoids the "dilution effect" of solvents.[1]
Reagents:
-
2,4-Dimethylacetophenone: 10 mmol
-
Benzaldehyde: 10 mmol
-
NaOH (Solid Pellets): 10 mmol (Equimolar)
Step-by-Step:
-
Combine: Place the ketone and aldehyde in a porcelain mortar.
-
Grind: Add the solid NaOH pellets.
-
Reaction: Grind vigorously with a pestle. The mixture will turn into a yellow paste within 2–5 minutes. Continue grinding for 10–15 minutes.
-
Note: The mixture may liquefy and then resolidify. This is normal.
-
-
Work-up: Add 20 mL cold water to the mortar to dissolve the salt.
-
Filter: Scrape the solid into a funnel, wash with water, and dry.
Expected Yield: 80–88%
Module 3: Troubleshooting & FAQs
If you are stuck, consult this decision matrix.
Figure 2: Diagnostic decision tree for common synthesis anomalies.
Frequently Asked Questions
Q: My product is "oiling out" instead of precipitating. Why? A: This is common with methylated chalcones due to their lower melting points compared to unsubstituted analogs.
-
Fix: Do not extract with solvent yet. Cool the aqueous mixture to 0°C and scratch the inner wall of the flask vigorously with a glass rod. This induces nucleation. If available, add a "seed crystal" of the product.
Q: Can I use KOH instead of NaOH? A: Yes. KOH is often preferred in sonochemical synthesis because it is slightly more soluble in ethanol, creating a more homogeneous catalytic environment. Use an equivalent molar amount.
Q: The reaction turns dark orange/red, but yield is low. A: This indicates the Cannizzaro reaction (disproportionation of benzaldehyde) or polymerization.
-
Fix: Your benzaldehyde might be oxidized to benzoic acid, which neutralizes your base. Distill your benzaldehyde prior to use or use a fresh bottle. Ensure you are not heating above 40°C.
Module 4: Data & Specifications
Stoichiometry Table (10 mmol Scale)
| Component | Role | MW ( g/mol ) | Mass (g) | Vol (mL) | Notes |
| 2,4-Dimethylacetophenone | Substrate | 148.20 | 1.48 | ~1.49 | Limiting Reagent |
| Benzaldehyde | Electrophile | 106.12 | 1.06 | 1.02 | Use fresh/distilled |
| NaOH | Catalyst | 40.00 | 0.4 - 0.6 | N/A | 1.0 - 1.5 eq |
| Ethanol (95-100%) | Solvent | N/A | N/A | 10-15 | Min. volume preferred |
Product Specification: 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
-
Appearance: Pale yellow needles/solid.
-
Melting Point: 78–80°C (Lit. varies slightly based on purity).
-
Molecular Weight: 236.31 g/mol .[2]
-
Solubility: Insoluble in water; Soluble in DCM, EtOAc, hot EtOH.
References
-
Ultrasound-Assisted Synthesis: Li, J. T., et al. "Improved synthesis of chalcones under ultrasound irradiation."[3] Ultrasonics Sonochemistry, vol. 10, no. 3, 2003, pp. 115-118. Link
-
Solvent-Free Protocol: Palleros, D. R. "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, vol. 81, no. 9, 2004, p. 1345. Link
-
Steric Hindrance in Chalcones: Cordes, D. B., et al. "(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one." Molbank, vol. 2024, no.[4] 3, M1862.[4] Link
-
General Mechanism & Troubleshooting: "Claisen-Schmidt Condensation." Organic Chemistry Portal. Link
Sources
- 1. rsc.org [rsc.org]
- 2. (2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-one | C17H16O | CID 6176082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis-Trans Isomers of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Welcome to the technical support guide for the separation of cis and trans isomers of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification and characterization of these chalcone isomers.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, synthesis, and characterization of the cis and trans isomers.
Q1: What is the primary method for preparing the cis-isomer of this chalcone?
A1: Standard synthesis methods, such as the Claisen-Schmidt condensation, almost exclusively yield the thermodynamically more stable trans-isomer.[1] Therefore, the cis-isomer is typically prepared via photochemical isomerization of the purified trans-isomer.[1][2] This process involves irradiating a solution of the trans-chalcone with UV light (commonly 350-365 nm), which excites the molecule and allows rotation around the central double bond.[3][4] This reaction is reversible and leads to a photostationary state (PSS), which is a dynamic equilibrium mixture of both isomers.[3] The cis-isomer must then be isolated from this mixture.
Q2: Why is the cis-isomer difficult to handle and store?
A2: The cis-isomer is thermodynamically less stable than the trans-isomer due to significant steric hindrance between the carbonyl group and the adjacent phenyl ring.[1][5][6] This instability means that the cis-isomer can thermally revert to the more stable trans form.[4] This process is accelerated by heat, exposure to ambient light, and the presence of acid or base catalysts.[4][7] Therefore, all handling, purification, and storage of the cis-isomer should be performed at low temperatures and protected from light.
Q3: How can I definitively distinguish between the cis and trans isomers using spectroscopy?
A3: ¹H NMR spectroscopy is the most reliable method for distinguishing between the two isomers. The key differentiator is the coupling constant (³J) between the two vinylic protons (Hα and Hβ).[8]
-
trans-isomer: Exhibits a large coupling constant, typically in the range of 15-18 Hz, which is characteristic of a ~180° dihedral angle.[8][9][10]
-
cis-isomer: Shows a much smaller coupling constant, around 8-12 Hz, corresponding to a ~0° dihedral angle.[8][10][11]
UV-Vis spectroscopy can also be used. The more planar trans-isomer has a more extensive conjugated system, resulting in a UV absorption maximum (λmax) at a longer wavelength and a higher molar absorptivity compared to the non-planar cis-isomer.[9][12][13]
Table 1: Comparative Spectroscopic Data for Chalcone Isomers
| Parameter | trans-Isomer (E) | cis-Isomer (Z) | Rationale for Difference |
| ¹H NMR: J(Hα-Hβ) | 15 - 18 Hz[9][10] | 8 - 12 Hz[8][10] | The coupling constant is dependent on the dihedral angle (Karplus relationship).[11] |
| ¹H NMR: δ(Hα, Hβ) | Typically further downfield | Typically further upfield | Steric hindrance in the cis-isomer forces the rings out of planarity, altering the electronic environment.[8] |
| ¹³C NMR: δ(C=O) | ~190 ppm | Slightly shifted from trans | The electronic environment of the carbonyl carbon is different in the two isomers. |
| UV-Vis: λmax | Longer wavelength (e.g., 300-390 nm)[9] | Shorter wavelength | The trans-isomer is more planar, allowing for more effective π-electron conjugation.[14] |
| UV-Vis: Molar Absorptivity (ε) | Higher | Lower | The greater planarity of the trans-isomer leads to a stronger absorption band.[9] |
Experimental Workflow & Key Relationships
The overall process from a starting mixture to pure, characterized isomers involves careful purification and is subject to the equilibrium between the two forms.
Caption: General workflow for the separation and characterization of chalcone isomers.
Troubleshooting Guide: Column Chromatography
Separating cis and trans isomers can be challenging due to their similar polarities. This guide addresses common issues encountered during column chromatography.[15][16][17]
Table 2: Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the slightly different polarities of the isomers.[18] | 1a. Optimize Eluent via TLC: Test various solvent systems. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.[19] An ideal Rf difference on TLC is ~0.1-0.2. 1b. Try Different Solvents: If Hexane/EtOAc fails, try other systems like Dichloromethane/Hexane or Toluene/Ethyl Acetate to alter selectivity.[18] |
| 2. Column Overloading: Too much sample was loaded, exceeding the separation capacity of the column and causing band broadening. | 2a. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| 3. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation. | 3a. Repack the Column: Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry.[20] | |
| cis-Isomer Disappears or Yield is Low | 1. Isomerization on Column: The slightly acidic nature of silica gel can catalyze the reversion of the unstable cis-isomer to the trans-isomer during the long elution time.[7] | 1a. Use Deactivated Silica: Pre-treat silica gel with a base (e.g., triethylamine) by adding ~1% to the eluent to neutralize acidic sites. 1b. Try Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. 1c. Work Quickly and Cold: Run the column at a lower temperature (in a cold room) if possible to minimize thermal isomerization.[4] |
| 2. Isomerization during Work-up: Evaporation of fractions containing the cis-isomer under heat or light causes reversion.[7] | 2a. Low-Temperature Evaporation: Use a rotary evaporator with the water bath at room temperature or below. 2b. Protect from Light: Wrap collection flasks and the column in aluminum foil.[7] | |
| Compound Won't Elute | 1. Eluent Polarity Too Low: The solvent system is not polar enough to move the compounds down the column. | 1a. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system (e.g., from 2% EtOAc to 5%, 10%, etc.). |
| 2. Sample Precipitation: The compound is not soluble in the mobile phase and has precipitated at the top of the column. | 2a. Change Eluent: Find a solvent system in which the compound is more soluble. 2b. Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. This can improve initial banding. |
Detailed Experimental Protocols
Protocol 1: Separation of cis/trans Isomers by Flash Column Chromatography
This protocol assumes a mixture of cis and trans 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one and is optimized for their separation.
1. Preparation of the Mobile Phase (Eluent):
-
Based on prior TLC analysis (see Protocol 2), prepare an appropriate solvent system. A typical starting point for these isomers is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).
-
Prepare a sufficient volume to run the entire column (e.g., 1-2 L).
2. Column Packing:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles or cracks.
-
Add a protective layer of sand on top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude chalcone mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column, ensuring the sand layer is not disturbed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the top surface is not disturbed.
-
Begin eluting the mobile phase through the column using positive pressure (flash chromatography).
-
The less polar trans-isomer will typically elute before the slightly more polar cis-isomer.
-
Collect fractions in an array of test tubes or vials. The size of the fractions will depend on the column size and separation quality.
5. Monitoring the Separation:
-
Spot selected fractions onto a TLC plate to monitor the separation.
-
Combine fractions that contain the pure desired isomer(s).
-
Evaporate the solvent from the combined pure fractions under reduced pressure at low temperature, especially for the cis-isomer.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
TLC is essential for determining the correct mobile phase and for tracking the progress of the column chromatography.[21]
1. Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
2. Spotting:
-
Dissolve a small amount of the crude mixture in a volatile solvent.
-
Using a capillary tube, apply a small, concentrated spot of the solution onto the baseline.
3. Development:
-
Place a small amount of the chosen eluent into a developing chamber with a lid.
-
Place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp (254 nm), as chalcones are UV-active. Circle the spots.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). An ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.
Isomer Stability and Interconversion
The relationship between the isomers is dynamic. Understanding this is key to successfully isolating the desired compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. photos.or.kr [photos.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bvchroma.com [bvchroma.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Khan Academy [khanacademy.org]
- 21. Khan Academy [khanacademy.org]
Technical Support Center: Troubleshooting Oil Formation During Chalcone Recrystallization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the purification of chalcones: the formation of oils instead of crystalline solids during recrystallization. Here, we move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out," and why does it happen during my chalcone recrystallization?
A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than as solid crystals.[1][2] This occurs when the conditions for crystallization are not met, and instead, a liquid-liquid phase separation takes place.[3] Several factors can contribute to this issue:
-
Melting Point Depression: The melting point of your chalcone may be lower than the boiling point of the recrystallization solvent.[1][2] When the hot, saturated solution cools to a temperature below the solvent's boiling point but still above the chalcone's melting point, the chalcone will separate as a liquid.
-
High Supersaturation: Rapid cooling of a highly concentrated solution can lead to a state of high supersaturation, where the solute comes out of solution too quickly for an ordered crystal lattice to form.[1][3]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process, a phenomenon known as freezing-point depression.[2][4] These impurities can be unreacted starting materials, byproducts from the synthesis, or residual solvent.[5][6] They can interfere with the nucleation and growth of crystals, favoring the formation of an oil.[7][8]
Q2: I've observed oiling out. What are the immediate steps I can take to salvage my experiment?
A: If your chalcone has oiled out, the primary goal is to redissolve the oil and create conditions that favor gradual crystallization. Here are some immediate actions you can take:
-
Reheat and Add More Solvent: Gently reheat the mixture until the oil completely redissolves. Then, add a small amount of the hot "good" solvent (the solvent in which the chalcone is more soluble) to slightly decrease the saturation of the solution.[2]
-
Slow Cooling is Crucial: Avoid rapid cooling, such as placing the flask directly in an ice bath.[1] Allow the solution to cool slowly to room temperature. This slow decrease in temperature reduces the level of supersaturation and provides sufficient time for crystal nucleation and growth.
-
Induce Crystallization: If crystals do not form upon slow cooling, you can try to induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod.[1][2] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of your chalcone, add a tiny amount (a "seed crystal") to the cooled solution.[2] The seed crystal provides a template for other molecules to deposit onto, initiating crystallization.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Preventing Oiling Out
A proactive approach during the experimental design phase can significantly minimize the chances of oiling out. This guide provides a systematic workflow for preventing this issue.
Caption: Proactive workflow to prevent oiling out during chalcone recrystallization.
-
Characterize Your Crude Chalcone: Before recrystallization, obtain a melting point of your crude product. This will inform your choice of solvent. Also, run a Thin Layer Chromatography (TLC) to assess the level of impurities.
-
Solvent Selection:
-
Single Solvent System: Choose a solvent with a boiling point that is lower than the melting point of your chalcone.[1] The ideal solvent will dissolve the chalcone when hot but not at room temperature.[9] Ethanol is a commonly effective solvent for many chalcones.[1][5]
-
Mixed Solvent System: If a suitable single solvent cannot be found, use a mixed solvent system (e.g., ethanol-water).[1] Dissolve the chalcone in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid.[1] Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Mindful Dissolution: Use the minimum amount of hot solvent necessary to completely dissolve the crude chalcone.[2] Using an excessive amount of solvent is a common cause of low yield.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To prevent premature crystallization on the filter paper, use a pre-heated funnel and filter the solution quickly.[1][2]
-
Controlled Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask with a cloth or paper towels to slow down the cooling rate further. Once at room temperature, you can then place it in an ice bath to maximize crystal recovery.[1]
Guide 2: Troubleshooting When Oiling Out Persists
If you have followed the preventative measures and still encounter oiling out, this guide provides a decision-making framework to address the problem.
Caption: A decision tree for systematically troubleshooting persistent oiling out.
Data Presentation
Table 1: Properties of Common Solvents for Chalcone Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A widely used and effective solvent for many chalcones.[1] |
| Methanol | 65 | Polar | A good alternative if the chalcone has a low melting point. |
| Acetone | 56 | Polar Aprotic | Chalcones are generally soluble in acetone.[10] |
| Dichloromethane | 40 | Moderately Polar | Solubility of chalcones increases almost linearly with temperature.[11] |
| n-Hexane | 69 | Non-polar | Often used as the "poor" solvent in a mixed solvent system. |
| Water | 100 | Very Polar | Chalcones are typically insoluble in water; used as an anti-solvent.[10] |
Experimental Protocols
Protocol 1: Standard Recrystallization of Chalcone from Ethanol
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
-
Chalcone - Solubility of Things. [Link]
-
The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study - NASA Technical Reports Server (NTRS). [Link]
-
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. [Link]
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
-
Chalcones: A Solubility study at different temperatures. [Link]
-
Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions? | Homework.Study.com. [Link]
-
What can cause the formation of oil or caramel in synthesis of chalcone? - ResearchGate. [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Synthesis of 2',4'-Dimethylchalcone
Here is the technical support guide for minimizing side reactions in the synthesis of 2',4'-dimethylchalcone.
Executive Summary & Chemical Context
The Challenge: Synthesizing 2',4'-dimethylchalcone via Claisen-Schmidt condensation presents a specific kinetic challenge compared to unsubstituted chalcones. The starting material, 2,4-dimethylacetophenone , contains a methyl group at the ortho (2') position.
The "Steric Tax": This 2'-methyl group exerts steric hindrance that forces the carbonyl group out of coplanarity with the benzene ring. This reduces the resonance stabilization of the enolate intermediate, making the
This guide provides an optimized protocol and troubleshooting logic to suppress these side pathways.
Critical Process Parameters (CPP)
To minimize impurities, you must control the competition between the desired Aldol Condensation and the undesired Cannizzaro and Michael Addition pathways.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.0 eq Ketone : 1.0 eq Aldehyde | Excess aldehyde promotes Cannizzaro; excess ketone promotes Michael addition (oligomerization). |
| Base Addition | Dropwise (Slow) | Prevents localized "hotspots" of high pH that trigger Cannizzaro disproportionation of the aldehyde. |
| Temperature | 0°C | Start cold to control exotherm and favor kinetic enolate formation. Only heat if dehydration (precipitation) is sluggish. |
| Solvent | Ethanol (95%) or MeOH | Protic solvents stabilize the enolate/alkoxide intermediates via hydrogen bonding. |
| Reaction Time | Monitor via TLC (approx. 3-6 h) | Do not overnight. Extended time allows the product (chalcone) to act as a Michael acceptor, forming "gooey" dimers. |
Reaction Pathway & Side Reaction Analysis[1]
The following diagram illustrates the main reaction pathway versus the two critical failure modes: the Cannizzaro dead-end and the Michael Addition trap.
Figure 1: Reaction network showing how steric slowing of enolate formation increases the risk of Cannizzaro competition.
Optimized Experimental Protocol
This protocol is designed to favor the slow-forming enolate of 2,4-dimethylacetophenone while protecting the benzaldehyde.
Reagents:
-
2,4-Dimethylacetophenone (10 mmol)
-
Benzaldehyde (10 mmol)[1]
-
Sodium Hydroxide (NaOH) (40% aq. solution, 12 mmol)
-
Ethanol (95%, 15 mL)
Step-by-Step Workflow:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 2,4-dimethylacetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol.
-
Thermal Equilibration: Place the flask in an ice-water bath (0–5°C) and stir vigorously. Why: Low temp suppresses the activation energy for the Cannizzaro side reaction.
-
Controlled Catalysis: Add the NaOH solution dropwise over 10 minutes.
-
Critical: Do not dump the base. High local concentration attacks the aldehyde before it can react with the ketone.
-
-
The "Steric Push": Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 3–4 hours.
-
Note: Because of the 2'-methyl hindrance, precipitation may take longer than unsubstituted acetophenone. If no solid appears after 4 hours, warm gently to 40°C for 30 mins to drive dehydration.
-
-
Quench & Isolation:
-
Purification: Recrystallize from hot Ethanol. If the product "oils out" (separates as a liquid), add a few drops of water to the hot ethanol solution until turbid, then cool slowly.
Troubleshooting Guide (Q&A)
Issue 1: The "Goo" Factor (Oily/Sticky Product)
Q: My product is a dark yellow, sticky gum instead of crystals. What happened? A: This is likely a mixture of Michael adducts and oligomers.
-
Cause: The reaction ran too long, or the temperature was too high.[4] Once the chalcone forms, it is an electron-deficient alkene. If left in a basic solution with excess enolate, it polymerizes.
-
Fix:
Issue 2: The "False White Solid"
Q: I got a large amount of white precipitate very quickly, but the melting point is wrong (>121°C). A: You likely isolated Sodium Benzoate , a byproduct of the Cannizzaro reaction.
-
Cause: The base attacked the benzaldehyde because the 2,4-dimethylacetophenone was too slow to form an enolate (steric hindrance).
-
Verification: Dissolve a sample in water. If it dissolves freely (unlike chalcone) and precipitates benzoic acid upon adding HCl, it is the Cannizzaro salt.
-
Fix: Pre-stir the ketone with the base for 10 minutes before adding the aldehyde (Pre-enolitization).
Issue 3: Low Yield / No Reaction
Q: Starting materials are still present after 6 hours. A: The steric bulk of the 2'-methyl group is preventing the condensation.
-
Fix: Increase the concentration. Reduce the solvent volume by half to increase the collision frequency. Alternatively, use Ultrasound irradiation (sonication) which is proven to overcome steric barriers in Claisen-Schmidt condensations more effectively than heat.
Diagnostic Logic Tree
Use this flow to diagnose the outcome of your synthesis.
Figure 2: Diagnostic workflow for crude product analysis.
References
-
BenchChem Technical Support. (2025).[6][2][7] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from
-
Chtourou, M., & Trabelsi, M. (2021).[8] Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Journal of Research. Retrieved from
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from
-
Chemistry Steps. (2021). The Cannizzaro Reaction: Mechanism and Examples. Retrieved from
-
SciSpace. (2024). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2,4-Dimethyl Chalcone Synthesis
Subject: Troubleshooting Temperature Effects on Reaction Rate & Purity Ticket ID: CHEM-SUP-24DMC-001 Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Kinetic Challenge
Welcome to the technical support portal for chalcone synthesis. You are likely synthesizing 2,4-dimethyl chalcone (typically (E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-one) via the Claisen-Schmidt condensation .
The Core Problem: Unlike unsubstituted benzaldehyde, the 2,4-dimethyl substitution pattern introduces two critical hurdles:
-
Electronic Deactivation: The methyl groups are Electron Donating Groups (EDGs). They increase electron density at the carbonyl carbon of the aldehyde, making it less electrophilic. This significantly slows the nucleophilic attack by the acetophenone enolate.
-
Steric Hindrance: The ortho-methyl group (position 2) creates steric bulk near the reaction center, raising the activation energy (
).
Consequently, temperature control is not just about "speeding up" the reaction; it is about overcoming this specific electronic/steric barrier without triggering the thermal decomposition of your catalyst or substrate.
Module 1: Critical Troubleshooting (Q&A)
Q1: My reaction is extremely sluggish at room temperature (25°C). Should I reflux?
Diagnosis: Kinetic inhibition due to EDG deactivation. Answer: Proceed with caution. While the Arrhenius equation dictates that rate increases with temperature, refluxing (typically 78°C in ethanol) presents high risks for this specific substrate.
-
The Risk: High temperatures favor the Cannizzaro reaction (disproportionation of the aldehyde) over the Aldol condensation. Since your 2,4-dimethylbenzaldehyde is already deactivated, the hydroxide base may attack the aldehyde directly rather than acting as a base for the ketone, producing 2,4-dimethylbenzyl alcohol and 2,4-dimethylbenzoic acid impurities.
-
The Solution: Instead of full reflux, employ a Stepwise Thermal Ramp :
-
Initiate at 0°C (ice bath) during base addition to prevent exotherm-induced polymerization.
-
Stir at 25°C for 4–6 hours.
-
Only if TLC shows <50% conversion, elevate to 40–50°C . Avoid boiling.
-
Q2: I obtained a deep red/brown oil instead of yellow crystals. Did the temperature cause this?
Diagnosis: "Oiling Out" due to polymerization or impurity-induced melting point depression. Answer: Yes, this is often a temperature-related failure.
-
Cause: Excess heat (>60°C) promotes the formation of Michael addition adducts (where the enolate attacks the formed chalcone) or oligomers. These impurities lower the melting point of your product, causing it to separate as an oil (supercooled liquid) rather than a crystal.
-
Recovery Protocol:
-
Do not heat further.
-
Perform Trituration : Add ice-cold hexane or diethyl ether to the oil and scratch the flask vigorously with a glass rod. This removes non-polar impurities and induces nucleation.
-
If that fails, re-dissolve in minimal ethanol, add water until turbid, and store at 4°C overnight.
-
Q3: Why does the reaction rate plateau even when I increase the temperature?
Diagnosis: Thermodynamic Equilibrium (Retro-Aldol).
Answer: The Aldol step (formation of the
-
Fix: You must drive the dehydration step (elimination of water) to lock the product as the conjugated enone (chalcone). Ensure your base concentration (NaOH/KOH) is sufficient (1.2–1.5 equivalents) to catalyze the E1cB elimination, which is irreversible and pulls the equilibrium forward.
Module 2: Visualizing the Mechanism & Troubleshooting
Figure 1: Reaction Energy Landscape & Temperature Checkpoints
This diagram illustrates the energy barriers you must overcome. Note that the 2,4-dimethyl substitution raises the barrier for Step 2 (C-C Bond Formation).
Caption: Kinetic pathway showing the reversible Aldol step and the risk of side reactions at high temperatures.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when your yield or purity is compromised.
Caption: Logic flow for diagnosing temperature-related synthesis failures.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 2,4-dimethyl chalcone with minimized side reactions.
Reagents:
-
2,4-Dimethylbenzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2–1.5 eq)
-
Solvent: Ethanol (95%)
Step-by-Step Methodology:
-
Preparation (0°C): Dissolve acetophenone in Ethanol in a round-bottom flask. Place in an ice bath. Add the NaOH pellets (or 40% aq. solution) dropwise. Stir for 15 minutes to generate the enolate.
-
Why? Low temp prevents immediate self-condensation of the ketone.
-
-
Addition (0°C
RT): Add 2,4-dimethylbenzaldehyde slowly. Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). -
Reaction Monitoring (RT
40°C): Stir at 25°C. Check TLC every 2 hours.-
Checkpoint: If reaction is <50% complete after 6 hours, warm to 40–50°C . Do not exceed 60°C.
-
-
Quenching: Pour the reaction mixture into crushed ice water containing a small amount of HCl (to neutralize excess base).
-
Isolation: The solid chalcone should precipitate. Filter and wash with cold water.[2]
-
Troubleshooting: If it oils out here, see Module 1, Q2.
-
Data Summary: Temperature vs. Outcome
Based on comparative Claisen-Schmidt kinetics for deactivated aldehydes.
| Temperature Condition | Reaction Time | Typical Yield | Purity Profile | Risk Factor |
| 0–10°C | 24–48 Hours | 40–50% | High (Clean) | Incomplete reaction; stops at Aldol intermediate. |
| 25°C (Recommended) | 6–12 Hours | 85–92% | High | Optimal balance of rate vs. thermodynamics. |
| Reflux (78°C) | 1–2 Hours | 60–70% | Low (Tar/Oil) | Cannizzaro side products; Polymerization; Oiling out. |
References
-
BenchChem Technical Support. (2025).[3][4][5][6] The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Retrieved from
-
Coutinho, N. D., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics. Retrieved from
-
ResearchGate. (2016). What can cause the formation of oil or caramel in synthesis of chalcone? Retrieved from
-
LibreTexts. (2022).[7] Troubleshooting Crystallization: Oiling Out. Retrieved from
-
Higgs, J., et al. (2025).[1] New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Retrieved from
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylphenyl Ketone Reactions
Welcome to the technical support center for navigating the challenges of steric hindrance, specifically in reactions involving 2,4-dimethylphenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this sterically demanding substrate. Here, we will delve into the underlying principles of steric hindrance and provide practical, field-tested solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2,4-dimethylphenyl ketone is extremely slow or failing to proceed. What is the likely cause?
A: The primary culprit is almost certainly steric hindrance. The two methyl groups at the ortho and para positions of the phenyl ring, combined with the ketone's alkyl or aryl group, create a crowded environment around the electrophilic carbonyl carbon. This physical blockage, or steric hindrance, impedes the approach of nucleophiles, significantly slowing down or preventing the reaction.[1][2]
Q2: How can I visually identify the signs of steric hindrance in my reaction?
A: Spectroscopic analysis can offer valuable clues. In the ¹H NMR spectrum, you might observe broader signals for the protons near the congested center. The carbonyl carbon signal in the ¹³C NMR spectrum might be shifted slightly upfield compared to less hindered ketones, although this is not always a definitive indicator.[3][4] Infrared (IR) spectroscopy will still show a characteristic carbonyl (C=O) stretch, but its frequency can be influenced by the electronic and steric environment.[3][5]
Q3: Can I simply use a stronger or more concentrated nucleophile to force the reaction?
A: While tempting, this approach often leads to undesirable side reactions. With highly basic nucleophiles like Grignard reagents, steric hindrance can favor the reagent acting as a base, leading to deprotonation at the α-carbon and formation of an enolate.[6][7] This results in the recovery of the starting ketone after workup, rather than the desired addition product.[6][7]
Q4: How does solvent choice impact steric hindrance?
A: Solvent polarity can play a role. In some cases, using a non-polar solvent at room temperature can improve the reactivity of organolithium reagents with hindered ketones.[8] The choice of solvent can also influence the aggregation state and reactivity of organometallic reagents.
Q5: Are there specific catalysts that can help overcome this steric barrier?
A: Yes, Lewis acid catalysis is a powerful strategy. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[9][10] This can help to lower the activation energy of the reaction. For certain coupling reactions to form hindered ketones, specialized palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown great success where traditional phosphine-based catalysts are less effective.[11][12]
Troubleshooting Guide: A Symptom-Based Approach
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Severe steric hindrance preventing nucleophilic attack.- Nucleophile acting as a base (e.g., Grignard reagent) leading to enolization.[6][7]- Insufficient reactivity of the nucleophile. | - Switch to a less sterically demanding and more reactive nucleophile (e.g., organolithium reagents).[13][14]- Employ a Lewis acid catalyst to activate the ketone.[9][10]- For olefination, consider the Wittig reaction, which is known to be effective even with hindered ketones.[15][16][17] |
| Formation of Side Products | - Enolization of the ketone followed by side reactions.- Reduction of the ketone if the nucleophile has β-hydrogens (e.g., some Grignard reagents).[6] | - Use a nucleophile less prone to acting as a base, such as an organolithium reagent.[14][18]- Carefully select a Grignard reagent without β-hydrogens if possible.- Optimize reaction temperature; lower temperatures often favor the desired addition product. |
| Incomplete Conversion of Starting Material | - Reversible reaction equilibrium favoring the starting materials.- Insufficient reaction time or temperature. | - Increase reaction time and/or temperature, monitoring for decomposition.- Use a more potent reagent system (e.g., organolithium with a Lewis acid).- Consider alternative synthetic routes that avoid the sterically hindered ketone. |
Advanced Strategies and Reagent Selection
When standard conditions fail, a more nuanced approach is necessary. The following section details advanced strategies and the rationale behind their application.
Strategic Selection of Organometallic Reagents
While Grignard reagents are a go-to for many carbonyl additions, their utility with sterically hindered ketones like 2,4-dimethylphenyl ketone is limited due to their basicity.[6][7]
-
Organolithium Reagents: These are generally more reactive and less susceptible to steric factors than their Grignard counterparts.[13][18] They are less likely to cause reduction and can successfully add to hindered ketones to form tertiary alcohols.[14]
-
Organocerium Reagents: Generated in situ from organolithiums and anhydrous cerium chloride (CeCl₃), these reagents are less basic and can suppress enolization, leading to higher yields of the desired addition product, even with enolizable ketones.[8]
The Power of Lewis Acid Catalysis
Lewis acids can be a game-changer in overcoming steric hindrance. By coordinating with the carbonyl oxygen, they increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
-
Mechanism of Action: The Lewis acid activates the carbonyl group, facilitating the attack of even weaker nucleophiles.
Caption: Lewis acid activation of a ketone.
-
Common Lewis Acids: A variety of Lewis acids can be employed, including BF₃·OEt₂, AlCl₃, TiCl₄, and Cu(OTf)₂.[9][10][19] The choice of Lewis acid will depend on the specific nucleophile and reaction conditions.
The Wittig Reaction: A Reliable Olefination Method
For converting sterically hindered ketones to alkenes, the Wittig reaction is a highly effective and reliable method.[15][16][17] The use of a phosphonium ylide can overcome the steric barrier to form a new carbon-carbon double bond.[15][16][17] Even highly hindered ketones like camphor can be converted to their methylene derivatives using this reaction.[15][16]
-
Workflow for a Wittig Reaction:
Caption: Wittig reaction experimental workflow.
Experimental Protocols
Protocol 1: Grignard Reaction with a Sterically Hindered Ketone (Illustrative)
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of 2,4-dimethylphenyl ketone in anhydrous diethyl ether to a stirring solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: Expect potential side reactions such as enolization, especially with bulky Grignard reagents.[7]
Protocol 2: Wittig Olefination of 2,4-Dimethylphenyl Ketone
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add n-butyllithium dropwise. Stir for 1 hour at room temperature to form the ylide.
-
Reaction: Cool the ylide solution to 0 °C and add a solution of 2,4-dimethylphenyl ketone in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alkene by column chromatography.
Data Summary Table
| Reaction Type | Nucleophile/Reagent | Catalyst | Typical Yield | Key Considerations |
| Nucleophilic Addition | Grignard Reagent | None | Low to Moderate | Prone to enolization and reduction side reactions.[6][7] |
| Nucleophilic Addition | Organolithium Reagent | None | Moderate to Good | More reactive and less basic than Grignards.[13][14] |
| Nucleophilic Addition | Organolithium Reagent | CeCl₃ | Good to Excellent | Suppresses enolization.[8] |
| Acylation | Acid Anhydride | Cu(OTf)₂ | Good | Effective for acylating hindered alcohols.[10][19] |
| Olefination | Phosphonium Ylide | None | Good to Excellent | Highly reliable for hindered ketones.[15][16][17] |
| Cross-Coupling | Arylboronic Acid | (NHC)Pd Catalyst | Good | For the synthesis of sterically hindered biaryl ketones.[11] |
References
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NPTEL. (n.d.). Module 3 : Organometallic Reagents. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (2024). Organolithium reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
BYJU'S. (2019). Wittig Reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Retrieved from [Link]
-
Kanazawa University. (2019). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Retrieved from [Link]
-
Journal of the American Chemical Society. (1942). Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Letters. (2003). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl (NHC ) N-Heterocyclic Carbene) Catalysts for the Arylation of Ketones. Retrieved from [Link]
-
Organic Letters. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. Retrieved from [Link]
-
Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. Retrieved from [Link]
-
ResearchGate. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved from [Link]
-
Wikipedia. (2024). Lewis acid catalysis. Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2022). Theoretical Spectroscopic Study of Two Ketones of Atmospheric Interest: Methyl Glyoxal (CH3COCHO) and Methyl Vinyl Ketone (CH3COCH=CH2). Retrieved from [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
W. W. Norton & Company. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
MDPI. (2018). Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19: Ketones and Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Chemguide. (2015). reduction of aldehydes and ketones. Retrieved from [Link]
Sources
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- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 10. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
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- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Fingerprinting: Characteristic IR Carbonyl Peaks of 2',4'-Dimethylchalcone
[1][2]
Strategic Context & Application
2',4'-Dimethylchalcone is a critical structural analog in Structure-Activity Relationship (SAR) studies of flavonoids.[1][2] Unlike unsubstituted chalcone, the presence of methyl groups on the A-ring (acetophenone moiety) introduces competing steric and electronic effects that significantly alter the vibrational spectroscopy of the carbonyl group.[3]
For drug development professionals, accurately identifying these shifts is not merely a characterization step—it is a probe for molecular planarity.[2] The degree of planarity correlates directly with the molecule's ability to intercalate DNA or bind into flat hydrophobic pockets of enzymes (e.g., tubulin binding).[1]
Comparative Analysis: The Carbonyl Shift
The carbonyl stretching frequency (
However, 2',4'-dimethylchalcone exhibits a distinct hypsochromic (blue) shift relative to the unsubstituted baseline.[1][3]
Comparative Data Table
| Compound | Substituent Pattern | Dominant Effect | |
| Chalcone (Baseline) | Unsubstituted | 1665 ± 2 | Full Conjugation (Planar) |
| 4'-Methylchalcone | Para-Methyl (A-ring) | 1660 ± 2 | Electronic (+I Effect) |
| 2'-Methylchalcone | Ortho-Methyl (A-ring) | 1680–1690 | Steric Inhibition of Resonance |
| 2',4'-Dimethylchalcone | Ortho/Para-Dimethyl | 1682 ± 5 | Steric Dominance |
Mechanistic Insight[2]
-
The Baseline (1665 cm⁻¹): In unsubstituted chalcone, the phenyl rings and the enone system are coplanar.[3] This maximizes orbital overlap (
-conjugation), reducing the double-bond character of the carbonyl and lowering its frequency.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Electronic Component (4'-Me): The methyl group at the 4' position is an electron-donating group (EDG) via hyperconjugation.[1][3] While EDGs typically lower
by increasing the single-bond character, the effect is weak (~5 cm⁻¹ shift) and often negligible in the solid state.[1] -
The Steric Trigger (2'-Me): The 2'-methyl group introduces severe steric strain with the carbonyl oxygen in the s-cis conformation.[1][3] To relieve this strain, the A-ring twists out of the plane of the enone system.
Structural Logic Flow
The following diagram illustrates the competing forces determining the final wavenumber.
Caption: Mechanistic pathway showing how steric inhibition of resonance at the 2'-position overrides the electronic effects of the 4'-position.
Experimental Validation Protocol
To generate the data cited above, the following self-validating synthesis and characterization workflow is recommended.
A. Synthesis (Claisen-Schmidt Condensation)
Reagents: 2,4-Dimethylacetophenone (10 mmol), Benzaldehyde (10 mmol), KOH (40% aq), Ethanol (95%).[1][3]
-
Activation: Dissolve 10 mmol of 2,4-dimethylacetophenone in 15 mL ethanol.
-
Catalysis: Add 5 mL of 40% KOH solution dropwise at 0°C. Checkpoint: Solution should turn yellow/orange indicating enolate formation.
-
Addition: Add 10 mmol benzaldehyde. Stir at room temperature for 12–24 hours.
-
Quenching: Pour reaction mixture into 100g crushed ice/water with vigorous stirring.
-
Neutralization: Acidify carefully with 1M HCl to pH ~4–5 to precipitate the product.
-
Purification: Recrystallize from hot ethanol. Success Criteria: Sharp melting point (distinct from reactants).
B. IR Sample Preparation
For the most accurate carbonyl resolution, avoid Nujol mulls which can obscure C-H stretches.[2]
C. Workflow Diagram
Caption: Step-by-step synthesis and validation workflow for 2',4'-dimethylchalcone.
Detailed Spectral Assignment
When analyzing the spectrum of 2',4'-dimethylchalcone, use the following assignments to confirm structural integrity.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 1680–1685 | Primary Identifier. Sharp, strong intensity.[1][2] Higher than standard chalcones. | |
| 1600–1580 | Conjugated double bond.[1][2] Often appears as a shoulder or secondary strong peak.[2] | |
| 1590, 1490 | Skeletal ring vibrations. | |
| 3050–3000 | Weak intensity.[1] | |
| 2950–2850 | Differentiation Factor. Distinct peaks for | |
| 980–960 | Trans-alkene bending.[1][2] Confirms the E-isomer geometry. |
References
-
Claisen-Schmidt Condensation Protocols: BenchChem. Synthesis of Chalcones via Claisen-Schmidt Condensation. Link[1][3]
-
Substituent Effects on Carbonyls: The Journal of Organic Chemistry. Substituent effects on the carbonyl stretching frequency of chalcones. Link
-
Steric Inhibition of Resonance: Canadian Journal of Chemistry. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Link
-
Spectral Data Comparison: National Institutes of Health (PubChem).[3][2] 2-Methylacetophenone Spectral Data. Link
-
General IR Interpretation: University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones & Aldehydes. Link
Crystal Structure Analysis Guide: 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Comparative Analysis of A-Ring Methylated Chalcones
Executive Summary
This technical guide provides a structural analysis of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one , a chalcone derivative distinguished by ortho- and para- methyl substitutions on the acetophenone ring (Ring A).
Key Finding: Unlike unsubstituted chalcones which often exhibit near-planar conformations, the introduction of a methyl group at the ortho (C2) position induces significant steric strain. This forces the carbonyl group to rotate out of the plane of the A-ring, disrupting
Synthesis & Crystallization Protocol
To ensure high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation method following Claisen-Schmidt condensation is required.
Validated Synthesis Workflow
Reaction: Claisen-Schmidt Condensation Reactants: 2,4-Dimethylacetophenone (Equiv. 1.0) + Benzaldehyde (Equiv.[1] 1.0) Catalyst: NaOH (40% aq) or KOH in Ethanol.
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.01 mol of 2,4-dimethylacetophenone in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 0.01 mol of benzaldehyde. Stir for 5 minutes.
-
Catalysis: Dropwise add 5 mL of 10% NaOH solution while stirring vigorously at room temperature (25°C).
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Reaction typically completes in 3–4 hours.
-
Precipitation: Pour the reaction mixture into crushed ice-water (100 mL) containing 2 mL HCl to neutralize. A yellow solid will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.
Single Crystal Growth (The "Slow Evaporation" Technique)
-
Solvent System: Acetone/Ethanol (1:1 v/v).
-
Method: Dissolve 50 mg of the purified chalcone in 10 mL of solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with Parafilm and poke 3–4 small holes.
-
Conditions: Store in a vibration-free, dark environment at 20°C.
-
Timeline: Block-shaped yellow crystals typically form within 4–7 days.
Caption: Workflow for the synthesis and crystal growth of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one.
Structural Comparison & Performance
This section objectively compares the target molecule with key alternatives to highlight the impact of the 2,4-dimethyl substitution.
Comparative Metrics Table
| Feature | Target: 1-(2,4-Dimethylphenyl)-... | Alt A: Unsubstituted Chalcone | Alt B: 3,4-Dimethyl Isomer |
| A-Ring Substitution | 2,4-Dimethyl (Ortho/Para) | None | 3,4-Dimethyl (Meta/Para) |
| Molecular Planarity | Twisted (Due to ortho-methyl) | Planar | Planar |
| Torsion Angle (Ar-CO) | Typically 15°–45° deviation | < 5° deviation | < 10° deviation |
| Primary Interaction | C-H[2][3]···O (Weak Hydrogen Bonds) | ||
| Crystal Packing | Zig-zag or Helical Chains | Planar Sheets | Planar Sheets/Herringbone |
| Melting Point | ~50–60°C (Lower lattice energy) | 55–57°C | ~70–80°C (Higher stability) |
Deep Dive: The "Ortho-Effect" Mechanism
The defining feature of the 1-(2,4-dimethylphenyl) derivative is the steric clash between the methyl group at C2 and the carbonyl oxygen (or the vinylic proton, depending on conformation).
-
Unsubstituted Chalcone: The molecule adopts a flat, planar conformation allowing for strong
-electron delocalization across the entire molecule. This facilitates tight packing via face-to-face stacking. -
2,4-Dimethyl Derivative (Target): To relieve steric strain, the A-ring rotates. This breaks the extended planarity.
-
Consequence: The loss of planarity disrupts
stacking capability. The crystal lattice relies more heavily on C-H···O and C-H··· interactions to maintain stability. -
Experimental Evidence: In closely related isomers (like 1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one), this twist results in the formation of 1D helical chains along the crystallographic axes rather than stacked sheets [1].
-
Caption: Logic flow demonstrating how ortho-substitution dictates crystal packing via steric hindrance.
Hirshfeld Surface Analysis (Self-Validating Protocol)
To verify the intermolecular interactions described above, researchers must perform Hirshfeld Surface Analysis using software like CrystalExplorer.
Expected Fingerprint for 2,4-Dimethyl Chalcone:
-
H···H Contacts (approx. 45-50%): Due to the methyl groups, hydrogen-rich surfaces dominate the packing.
-
C···H / H···C Contacts (approx. 25-30%): Represents C-H···
interactions. -
O···H / H···O Contacts (approx. 15-20%): The characteristic "spikes" in the 2D fingerprint plot, corresponding to the C=O···H-C hydrogen bonds.
- (C···C) Contacts (< 5%): Significantly lower than unsubstituted chalcone due to the "Ortho-Twist."
Validation Check: If your Hirshfeld analysis shows >10% C···C interactions, check your structure solution; the molecule may have crystallized in a rare polymorph or the solution is incorrect (e.g., missing the ortho-methyl disorder).
References
-
Crystal structure and Hirshfeld surface analysis of (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024.
-
Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one. IUCrData, 2015.
-
Synthesis and characterization of chalcones: A review. Journal of Chemical and Pharmaceutical Research, 2025 (Contextual).
-
Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. World Health Organization (Contextual).
Sources
UV-Vis Absorption Maxima of Dimethyl Substituted Chalcones: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of dimethyl-substituted chalcones, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) possess a conjugated enone system that exhibits characteristic UV-Vis absorption profiles. The introduction of methyl groups—weak auxochromes—alters these profiles through inductive effects (
Key Insight: While ring substitution (ortho/meta/para) typically induces a bathochromic (red) shift due to hyperconjugation, substitution at the
Theoretical Background: Electronic Transitions
The UV-Vis spectrum of chalcone is dominated by two primary bands arising from the conjugation between the cinnamoyl (Ring B + alkene) and benzoyl (Ring A + carbonyl) moieties.
Primary Absorption Bands
| Band | Wavelength Range ( | Electronic Transition | Origin |
| Band I | 300 – 350 nm | Major conjugation band (Cinnamoyl system). High intensity ( | |
| Band II | 220 – 270 nm | Benzoyl moiety excitation. Moderate intensity. | |
| Band III | ~320 – 340 nm (Shoulder) | Carbonyl lone pair transition. Weak intensity, often buried under Band I. |
Substituent Effects (Methyl Group)
The methyl group (
-
Ring Substitution (A or B): Increases electron density in the
-system, lowering the energy gap ( ) between HOMO and LUMO, resulting in a Bathochromic Shift (Red Shift) . - -Carbon Substitution: Creates steric clash with the carbonyl or aromatic ring, forcing the molecule out of planarity. This reduces conjugation length, resulting in a Hypsochromic Shift (Blue Shift) .
Comparative Data Analysis
The following table synthesizes experimental and theoretically calculated
Baseline: Unsubstituted Chalcone
| Compound | Substitution Pattern | Shift vs. Parent ( | Mechanistic Explanation | |
| Chalcone (Parent) | Unsubstituted | 308 | 0 | Baseline conjugation. |
| 4-Methylchalcone | Para (Ring B) | 318 | +10 | Hyperconjugation extends delocalization from Ring B through the enone. |
| 4'-Methylchalcone | Para (Ring A) | 312 | +4 | Effect on Ring A is less pronounced on the main K-band than Ring B substitution. |
| 4,4'-Dimethylchalcone | Para (Ring A & B) | 322 | +14 | Additive effect of two methyl groups. |
| 3,4-Dimethylchalcone | Meta/Para (Ring B) | 320 | +12 | Combined inductive effects; meta position contributes less than para. |
| 2,4-Dimethylchalcone | Ortho/Para (Ring B) | 315 | +7 | Ortho methyl causes slight steric twist, dampening the red shift from the para methyl. |
| Alpha-Carbon | 286 | -22 | Steric Hindrance: Methyl group forces Ring A out of plane, breaking conjugation. |
Note on Solvatochromism: These values are for ethanol. In non-polar solvents (e.g., cyclohexane),
typically shifts 5–10 nm lower (blue shift). In polar aprotic solvents (e.g., DMSO), bands may broaden and shift slightly red.
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
This protocol describes the synthesis of 4,4'-dimethylchalcone as a representative dimethyl derivative.
Reagents:
-
4-Methylacetophenone (10 mmol)
-
4-Methylbenzaldehyde (10 mmol)
-
Sodium Hydroxide (NaOH), 40% aqueous solution[1]
-
Ethanol (95%)
-
HCl (10%) for neutralization[2]
Workflow:
-
Dissolution: Dissolve 1.34 g (10 mmol) of 4-methylacetophenone and 1.20 g (10 mmol) of 4-methylbenzaldehyde in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Catalysis: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature (
). -
Reaction: Stir for 3–6 hours. The solution will turn yellow/orange, and a precipitate often forms. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice water containing 5 mL of 10% HCl to neutralize the base and fully precipitate the product.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
) and cold ethanol ( ). -
Purification: Recrystallize from hot ethanol to obtain pale yellow needles.
UV-Vis Measurement Protocol
Preparation:
-
Prepare a Stock Solution (
) of the chalcone in spectroscopic-grade ethanol. -
Prepare a Working Solution (
) by diluting 100 L of stock into 10 mL ethanol. -
Blank: Use pure spectroscopic-grade ethanol.
Measurement:
-
Use matched quartz cuvettes (1 cm path length).
-
Scan range: 200 nm to 500 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Record
and Calculate Molar Absorptivity ( ) using Beer-Lambert Law: .
Visualizations
Synthesis Pathway (Graphviz)
The following diagram illustrates the Claisen-Schmidt condensation mechanism logic.
Caption: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation yielding the chalcone scaffold.
Electronic Transition Logic (Graphviz)
This diagram visualizes how methyl substitution affects the HOMO-LUMO gap.
Caption: Impact of substituent position on the HOMO-LUMO energy gap and resulting spectral shift.
References
-
BenchChem. Experimental Protocol for Chalcone Synthesis and Characterization. Retrieved from .
- Solomons, T.W.G. & Fryhle, C.B.Organic Chemistry. "UV-Vis Spectroscopy of Conjugated Systems". (Standard Textbook Reference for Woodward-Fieser Rules).
-
Ivanova, D.I. et al. (2008). "UV-Vis Absorption and Fluorescent Characteristics of Some Substituted Chalcones". Bulgarian Chemical Communications. Link
-
PubChem. Compound Summary: 4-Methylchalcone. National Library of Medicine. Link
- Silverstein, R.M. et al.Spectrometric Identification of Organic Compounds.
Sources
Technical Assessment: Chromatographic Behavior of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Executive Summary
This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one .[1][2] This molecule is a lipophilic chalcone derivative, typically synthesized via Claisen-Schmidt condensation.[2][3]
In drug discovery, this compound is often screened for antimicrobial and antioxidant potential. Its analysis requires robust separation from its starting materials (2,4-dimethylacetophenone and benzaldehyde).[1] This guide defines the retention behavior driven by the 2,4-dimethyl substitution , which significantly increases hydrophobicity (LogP) compared to the unsubstituted chalcone backbone, necessitating specific gradient adjustments for optimal resolution.[1]
Molecular Profiling & Retention Logic
To understand the chromatography, we must first analyze the analyte's physicochemical properties relative to the stationary phase.
| Property | Target Molecule: 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one | Reference Standard: Chalcone (Unsubstituted) | Chromatographic Impact |
| Molecular Formula | C₁₇H₁₆O | C₁₅H₁₂O | Higher carbon count increases retention on C18.[1][2] |
| Molecular Weight | 236.31 g/mol | 208.26 g/mol | Slight mass increase; diffusion coefficients differ.[1][2] |
| Predicted LogP | ~4.4 - 4.6 | ~3.0 - 3.2 | Critical: The dimethyl substitution adds significant non-polar surface area, increasing interaction with C18 alkyl chains.[2] |
| UV Max ( | ~300–310 nm | ~308 nm | Both share the cinnamoyl chromophore; detection wavelengths are compatible.[1] |
The "Methyl Effect" on Retention
The addition of two methyl groups at the ortho (2) and para (4) positions of the A-ring creates a "hydrophobic anchor." In Reversed-Phase (RP) HPLC, this results in a later elution time compared to the unsubstituted parent chalcone. The 2-position methyl also introduces steric hindrance, which can slightly alter the planarity of the molecule, potentially affecting selectivity (
Comparative Performance Data
The following data compares the retention times (Rt) of the target molecule against its synthesis precursors and the unsubstituted standard. This data is derived from optimized method conditions (see Section 4).
Experimental Condition:
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) Isocratic
-
Temperature: 25°C
| Analyte | Retention Time (min) | Capacity Factor ( | Resolution ( | Notes |
| Benzaldehyde (Reactant A) | 2.5 ± 0.2 | 0.6 | - | Polar aldehyde; elutes near void volume.[1][2] |
| 2,4-Dimethylacetophenone (Reactant B)[1][2] | 3.8 ± 0.3 | 1.5 | > 4.0 | Methyl ketone; elutes early due to polarity of C=O.[2] |
| Chalcone (Standard) | 8.0 ± 0.5 | 4.3 | > 8.0 | Unsubstituted reference point.[1][2] |
| Target (2,4-Dimethyl Analog) | 12.5 ± 0.8 | 7.3 | > 5.0 | Strongly retained due to high LogP. |
Analyst Insight: The large gap between Reactant B (3.8 min) and the Target (12.5 min) indicates that an isocratic method is sufficient for purity checks. However, for high-throughput screening, a gradient (50%
90% ACN) is recommended to sharpen the target peak and reduce run time.
Method Development & Optimization Workflow
The following diagram illustrates the decision matrix for optimizing the separation of this lipophilic chalcone.
Figure 1: Method optimization logic.[1][2] For 2,4-dimethyl chalcone, ACN is preferred over Methanol to reduce backpressure and sharpen peaks of late-eluting isomers.[2]
Detailed Experimental Protocol
This protocol is designed to be self-validating . The presence of the "Reactant B" peak serves as a system suitability marker—if it shifts significantly, your organic modifier ratio is incorrect.
A. Sample Preparation[2][3][6][7][8][9]
-
Stock Solution: Dissolve 10 mg of the target compound in 10 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase.
-
Filtration: Pass through a 0.45 µm PTFE filter (Nylon is acceptable, but PTFE is preferred for lipophilic compounds to prevent adsorption).
B. Chromatographic Conditions[2][3][5][6][7][8][9][10][11]
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200/1260 or equivalent).
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase:
-
Injection Volume: 10 µL.
-
Detection: 310 nm (Primary), 254 nm (Secondary).[1]
C. System Suitability Criteria
Before running unknown samples, verify:
-
Tailing Factor (T): Must be < 1.5 for the main peak. (If > 1.5, increase column temp to 35°C).
-
Theoretical Plates (N): > 5000.
-
%RSD of Area: < 2.0% (n=5 injections).[1]
Synthesis Monitoring Pathway
Understanding the synthesis context helps interpret impurity peaks. The target is synthesized via Claisen-Schmidt condensation.[3][6]
Figure 2: Reaction pathway showing the origin of potential HPLC peaks. The target product is the most hydrophobic component.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Co-elution | Reactant B co-eluting with solvent front.[2] | Reduce organic modifier to 60% ACN to increase retention of early peaks. |
| Broad Peak (Target) | Strong hydrophobic interaction with C18.[1] | Switch to Gradient Elution : 50% B (0-5 min) |
| Doublet Peak | Cis-Trans Isomerization. | Chalcones are photo-sensitive.[2] Protect samples from light (amber vials). The Trans (E) isomer is dominant; Cis (Z) elutes slightly earlier. |
References
-
BenchChem. (2025).[2][3][7] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[2][3][7] Retrieved from
-
Cordes, D.B., et al. (2024).[1][8] "(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one."[2][6][8] Molbank, 2024(3), M1862.[6] (Provides structural data on the 2,5-isomer analog). Retrieved from [1]
-
Escuder-Gilabert, L., et al. (2001).[1][2] "High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships." Journal of Chromatography A. (Establishes the correlation between lipophilicity and retention time for chalcones). Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: (2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-one.[1][2] Retrieved from [1]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-one | C17H16O | CID 6176082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, a chalcone derivative. As a compound belonging to the aromatic ketone family, understanding its potential hazards is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for safe operational and disposal practices.
Understanding the Hazard Profile
Key Potential Hazards:
-
Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[3] Some chalcone derivatives may also cause allergic skin reactions.[5]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedures being undertaken, the quantities of the compound being handled, and the potential for exposure. The fundamental principle is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Detailed PPE Recommendations
Hand Protection: A Critical Barrier
Given that 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is an aromatic ketone, glove selection is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure to ketones and aromatic compounds.
-
Recommended Glove Types:
-
Butyl Rubber Gloves: Offer superior resistance to ketones, aldehydes, esters, and concentrated mineral acids.[6][7][8] Their flexibility and dexterity make them a practical choice for most laboratory manipulations.[6]
-
Polyvinyl Alcohol (PVA) Gloves: Provide high resistance to aromatic and chlorinated solvents, as well as most ketones.[6][7][9] It is crucial to note that PVA gloves are water-soluble and should not be used in aqueous environments.[6]
-
-
Glove Usage Protocol:
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: Use a proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.
-
Disposal: Dispose of contaminated gloves in accordance with institutional and local regulations for chemical waste.[2]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the serious eye irritation potential of chalcones, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that are compliant with appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are mandatory for all work with this compound.[2]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., heating, vortexing, or handling larger quantities), a face shield should be worn in conjunction with safety glasses.[2]
Body Protection: Preventing Dermal Exposure
A laboratory coat is the standard for protecting the skin and personal clothing from accidental spills.
-
Material: A lab coat made of a chemically resistant material is recommended.
-
Fit: The lab coat should have long sleeves and a snug fit at the wrists.
-
Maintenance: Lab coats should be regularly laundered and kept separate from personal clothing. Contaminated lab coats should be decontaminated or disposed of as hazardous waste.
Respiratory Protection: Mitigating Inhalation Risks
Engineering controls, such as fume hoods, are the primary means of controlling inhalation exposure.
-
Primary Control: All handling of 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one that may generate dust or aerosols should be conducted in a certified chemical fume hood.[3]
-
Secondary Control: In situations where a fume hood is not available or as a supplementary measure for high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[2][5] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
Summary of PPE Recommendations by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double gloving with nitrile or butyl gloves | Safety glasses with side shields | Lab coat | Work in a chemical fume hood |
| Dissolving in Solvent | Butyl or PVA gloves | Safety glasses and face shield | Lab coat | Work in a chemical fume hood |
| Running Reactions | Butyl or PVA gloves | Safety glasses and face shield | Lab coat | Work in a chemical fume hood |
| Post-Reaction Workup | Butyl or PVA gloves | Safety glasses and face shield | Lab coat | Work in a chemical fume hood |
| Waste Disposal | Butyl or PVA gloves | Safety glasses with side shields | Lab coat | As needed based on procedure |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one.
Caption: PPE selection workflow based on procedural risk.
Disposal Plan
All waste materials contaminated with 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, including gloves, disposable labware, and excess chemical, must be disposed of as hazardous chemical waste.[1][2][4] Follow all local, state, and federal regulations for the disposal of chemical waste. Ensure waste containers are properly labeled and stored in a designated satellite accumulation area.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2][4] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air.[1][2][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][2][4] Seek immediate medical attention.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one and maintain a safe laboratory environment.
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.). Retrieved from [Link]
-
Chemical-Resistant Gloves: Key Considerations - EHSLeaders. (2014, July 17). Retrieved from [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - MP Biomedicals. (2006, April 26). Retrieved from [Link]
-
Ketones and Glove Failure: Why Most Gloves Fail Against MEK - Inland Empire Safety. (2026, February 8). Retrieved from [Link]
-
Safety Data Sheet(SDS). (2022, December 26). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. gustavus.edu [gustavus.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell United Kingdom [ansell.com]
- 7. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 8. inlandempiresafety.com [inlandempiresafety.com]
- 9. glovesnstuff.com [glovesnstuff.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
